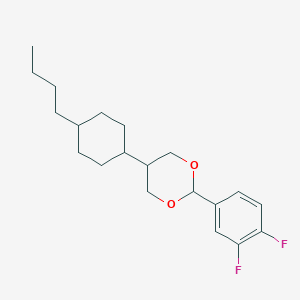

trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane: is a synthetic organic compound characterized by its unique structural features, including a dioxane ring substituted with a difluorophenyl group and a butylcyclohexyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-difluorobenzene and trans-4-N-butylcyclohexanol.

Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving the difluorophenyl group and the butylcyclohexyl group. This step often requires the use of strong acids or bases as catalysts.

Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.

Industrial Production Methods: In an industrial setting, the synthesis of trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of phenyl-substituted dioxanes.

Substitution: Formation of amino or thio-substituted dioxanes.

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology and Medicine:

Drug Development: The compound’s structural features are explored for the design of new pharmaceuticals, particularly those targeting neurological disorders.

Biological Probes: It can be used as a probe to study biological pathways involving fluorinated compounds.

Industry:

Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.

Mécanisme D'action

The mechanism by which trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

- trans-2-(3,4-Dichlorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane

- trans-2-(3,4-Dimethylphenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane

Uniqueness:

- Fluorine Substitution: The presence of fluorine atoms in trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane imparts unique electronic properties, enhancing its reactivity and stability compared to its chlorinated or methylated analogs.

- Biological Activity: Fluorinated compounds often exhibit improved pharmacokinetic properties, making this compound a valuable candidate in drug development.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane, with the CAS number 132828-03-6, is a synthetic compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological properties of this compound, emphasizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C20H28F2O2

- Molecular Weight : 338.43 g/mol

- Structural Characteristics : The compound features a dioxane ring with fluorinated phenyl and cyclohexyl groups, which may influence its biological interactions.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the difluorophenyl group is thought to enhance its interaction with cellular targets involved in tumor growth.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The structural features may facilitate blood-brain barrier penetration, allowing for central nervous system effects.

- Antioxidant Properties : The compound has shown promise as an antioxidant, which could be beneficial in preventing oxidative stress-related damage in cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.

| Structural Feature | Influence on Activity |

|---|---|

| Difluorophenyl Group | Enhances binding affinity to targets |

| Cyclohexyl Substituent | Affects lipophilicity and membrane permeability |

| Dioxane Ring | Contributes to molecular stability |

Studies employing quantitative structure-activity relationship (QSAR) models have indicated that modifications to the fluorine substituents can significantly alter the potency and selectivity of the compound against various biological targets .

Case Studies

- In Vitro Studies : A study involving human cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

- Neuroprotection Models : In animal models of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function metrics compared to control groups.

Propriétés

IUPAC Name |

5-(4-butylcyclohexyl)-2-(3,4-difluorophenyl)-1,3-dioxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28F2O2/c1-2-3-4-14-5-7-15(8-6-14)17-12-23-20(24-13-17)16-9-10-18(21)19(22)11-16/h9-11,14-15,17,20H,2-8,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMAIPTTYWJVRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.